![molecular formula C6H8N6 B1354625 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-01-7](/img/structure/B1354625.png)

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

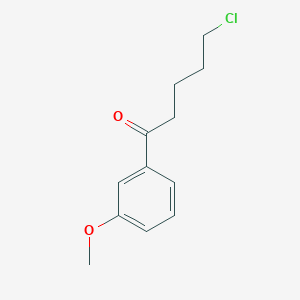

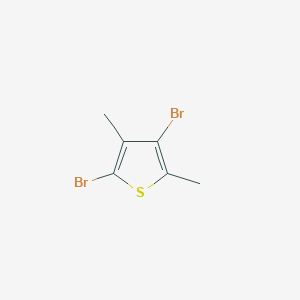

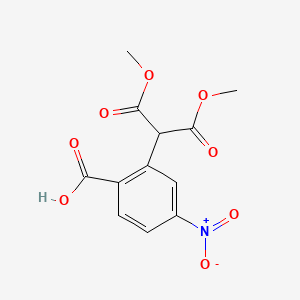

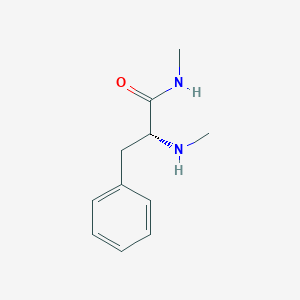

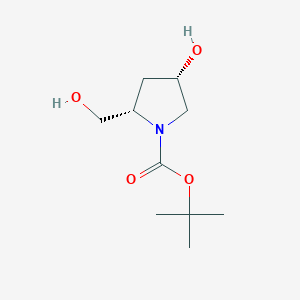

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .

Synthesis Analysis

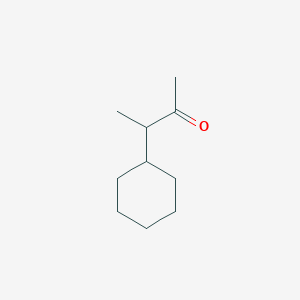

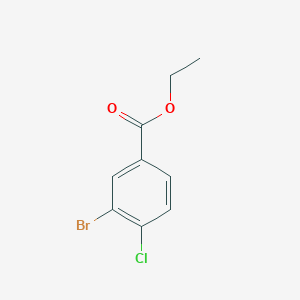

The synthesis of azolo [X,Y- c ] [1,2,4]triazines, which includes our compound of interest, is usually achieved by two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis

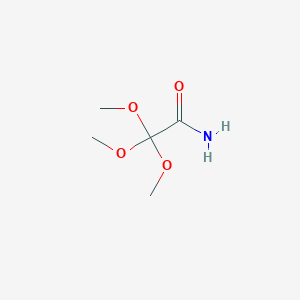

The molecular structure of this compound is characterized by a 1,2,4-triazolo[1,5-a][1,3,5]triazine ring which is 2,4-disubstituted with amine groups . The triazolo[1,5-a][1,3,5]triazine heterocyclic core is essentially planar .Chemical Reactions Analysis

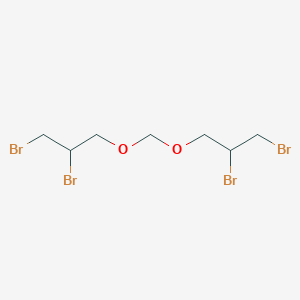

The chemical reactions involving this compound are complex and depend on the specific substituents attached to the triazolo[1,5-a][1,3,5]triazine ring. For example, the reaction of 5-amino-substituted [1,2,4]triazolo [1,5- a ] [1,3,5]triazin-7 (3 H )-ones with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide occurred selectively with the formation of products due to alkylation at the N-3 nitrogen atom of the heterocyclic system .科学的研究の応用

Therapeutic Applications in Metabolic Disorders

The [1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine structure has been identified as a potential therapeutic target for metabolic disorders such as dyslipidemia, coronary heart disease, and diabetes. This is due to its interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Energetic Material Development

Derivatives of triazolo-triazine have been explored for their potential as energetic materials. Although they often show poor explosive power due to negative oxygen balance, their ballistic performance and energy outcome are of interest in materials science .

Anticancer Activity

Compounds with a triazolo-triazine base have shown potent inhibitory activities against various cancer cell lines. They act as tubulin polymerization inhibitors and are effective even against drug-resistant cancer cell lines at low nanomolar levels .

Green Chemistry Synthesis

The triazolo-triazine derivatives can be synthesized using eco-friendly methods such as microwave-mediated, catalyst-free conditions. This approach is additive-free and aligns with the principles of green chemistry .

Cytotoxic Effects Against Tumor Cells

Some derivatives exhibit significant activity against different tumor cell lines, indicating their potential as therapeutic candidates for cancer treatment .

将来の方向性

The development and targeted synthesis of azolo [1,2,4]triazines, which includes our compound of interest, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

特性

IUPAC Name |

2-ethyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-2-4-10-6-9-3-8-5(7)12(6)11-4/h3H,2H2,1H3,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOLTTPVKKDIBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=NC=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223628 |

Source

|

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

CAS RN |

28610-01-7 |

Source

|

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)